4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine
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Description
4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine is a chemical compound that has been the focus of several scientific studies. This compound has been synthesized using various methods and has been found to have potential applications in scientific research.
Scientific Research Applications
Synthesis and Pharmacological Properties
Research has been conducted on the synthesis and evaluation of compounds with structures related to "4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine" for their pharmacological properties. For instance, compounds derived from visnaginone and khellinone have been synthesized, showing significant anti-inflammatory and analgesic activities. These compounds were found to act as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying high inhibitory activity on COX-2 selectivity and analgesic and anti-inflammatory activities comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Antibacterial Agents
Another study focused on the preparation and antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, highlighting their effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa. These findings suggest the potential of related compounds in the development of new antibacterial agents (Matsumoto & Minami, 1975).
Antiproliferative Activity Against Cancer Cell Lines
The synthesis and in vitro antiproliferative activity of new derivatives have been investigated, with some compounds showing promising activity against human cancer cell lines. This suggests the applicability of these compounds in cancer research, particularly as potential anticancer agents (Mallesha et al., 2012).
properties
IUPAC Name |
4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-19-7-9-21(10-8-19)30-16-15-28-11-13-29(14-12-28)24-23-22(20-5-3-2-4-6-20)17-31-25(23)27-18-26-24/h2-10,17-18H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBVJTKYTNTUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine |
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